Dicetyl adipate

描述

Contextualization of Adipate (B1204190) Diesters within Organic Chemistry

Adipate diesters are a class of organic compounds that are structurally derived from adipic acid, a six-carbon dicarboxylic acid. wikipedia.org In these compounds, the hydroxyl groups of the two carboxylic acid functionalities of adipic acid have been replaced by alkoxy groups, forming ester linkages. chemicalland21.com This esterification transforms the dicarboxylic acid into a diester, and the properties of the resulting molecule are largely determined by the nature of the alcohol used in the synthesis. chemicalland21.com Adipate diesters are a significant subclass of esters, which are characterized by the presence of a carbonyl group adjacent to an ether linkage. openaccesspub.org The general structure of an adipate diester can be represented as ROOC(CH₂)₄COOR', where R and R' are alkyl or aryl groups. wikipedia.org

Evolution of Research Perspectives on Ester Compounds

The study of ester compounds has been a cornerstone of organic chemistry, with the esterification process being one of the most fundamental and widely practiced reactions. ekb.eg Historically, research focused on the synthesis and basic reactivity of simple esters. Over time, the focus has expanded to include the development of more efficient and environmentally friendly synthesis methods, such as the use of enzymes, microwaves, and ionic liquids. openaccesspub.org Contemporary research also delves into the diverse applications of esters, driven by their varied physical and chemical properties. openaccesspub.orgekb.eg There is a growing interest in understanding the biological properties of esters for applications in drug delivery and in the development of biodegradable plastics. openaccesspub.org The continuous evolution of analytical techniques has also allowed for a more detailed characterization of complex ester compounds.

A 2022 bibliometric analysis of esterification research conducted over a 25-year period highlighted the sustained interest in topics such as biodiesel, catalysts, and fatty acids. ekb.eg This indicates a research trend towards sustainable and applied aspects of ester chemistry. ekb.eg

Scope and Significance of Academic Inquiry into Dicetyl Adipate

This compound, with the systematic name dihexadecyl hexanedioate, is a specific adipate diester where the R and R' groups are both cetyl (hexadecyl) groups. vulcanchem.com Its chemical formula is C₃₈H₇₄O₄. nih.gov Academic and industrial inquiry into this compound is primarily driven by its utility in various applications, stemming from its physical and chemical properties. ontosight.ai Research often focuses on its function as an emollient, film-forming agent, and plasticizer in the cosmetics and personal care industries. paulaschoice.com.aualtmeyers.orgincibeauty.com Its lipophilic nature, due to the long alkyl chains, makes it compatible with hydrophobic systems like skin lipids. vulcanchem.com There is also academic interest in its synthesis, with studies exploring both traditional chemical esterification and more sustainable bio-based production pathways for its precursor, adipic acid. vulcanchem.com

属性

CAS 编号 |

26720-21-8 |

|---|---|

分子式 |

C38H74O4 |

分子量 |

595 g/mol |

IUPAC 名称 |

dihexadecyl hexanedioate |

InChI |

InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-41-37(39)33-29-30-34-38(40)42-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |

InChI 键 |

RQIKFACUZHNEDV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCC |

其他CAS编号 |

26720-21-8 |

产品来源 |

United States |

Advanced Synthetic Routes and Reaction Engineering of Dicetyl Adipate

Esterification Mechanisms for Adipic Acid and Long-Chain Alcohols

The formation of dicetyl adipate (B1204190) occurs through the esterification of adipic acid, a dicarboxylic acid, with cetyl alcohol, a long-chain fatty alcohol. vulcanchem.com This reaction can be catalyzed through various pathways to drive the equilibrium towards the formation of the diester.

The synthesis of diesters like dicetyl adipate can be achieved through homogeneous, heterogeneous, and biocatalytic approaches. Each method offers distinct advantages and challenges in terms of reaction conditions, catalyst reusability, and environmental impact.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. savemyexams.com For the synthesis of adipate esters, strong mineral acids such as sulfuric acid are commonly used. vulcanchem.comchemistrytalk.org These catalysts are effective in protonating the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com The use of homogeneous catalysts often leads to high reaction rates and yields. researchgate.net However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to corrosion of equipment and environmental concerns. researchgate.netgoogle.com

For instance, the synthesis of diethyl adipate has been demonstrated using concentrated sulfuric acid as the catalyst. chemicalbook.com Similarly, the production of various adipate esters can be achieved with acid catalysts under controlled temperature and vacuum conditions to remove the water byproduct and shift the reaction equilibrium towards the product. vulcanchem.com

Heterogeneous catalysts exist in a different phase from the reactants and products, which simplifies their separation from the reaction mixture. savemyexams.comijert.org This ease of separation allows for catalyst recycling and reduces downstream processing costs and waste generation. ijert.orgsapub.org Solid acid catalysts, such as zeolites, ion-exchange resins, and metal oxides, are commonly employed in esterification reactions. google.comijert.orgsapub.org

For example, a novel solid superacid resin has been used as a catalyst for the synthesis of dioctyl adipate, demonstrating high esterification rates and good selectivity. google.com This approach avoids the corrosive nature of liquid acids and simplifies post-treatment processes. google.com Zeolites have also been shown to be effective catalysts for the synthesis of diethyl adipate. chemicalbook.com The efficiency of heterogeneous catalysts can be influenced by factors such as surface area, porosity, and the nature of the active sites. sapub.org

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous | High reaction rates, high yields researchgate.net | Difficult to separate from product, corrosive, potential for environmental pollution researchgate.netgoogle.com |

| Heterogeneous | Easy separation and recycling, reduced corrosion, environmentally friendly google.comijert.orgsapub.org | Potential for lower reaction rates due to mass transfer limitations ijert.org |

Biocatalysis, particularly using enzymes like lipases, offers a green and highly selective alternative for ester synthesis. google.comresearchgate.net Lipases can catalyze the esterification of adipic acid with long-chain alcohols under mild reaction conditions, often in solvent-free systems. researchgate.netnih.gov Immobilized lipases are particularly advantageous as they can be easily recovered and reused, making the process more economical. google.com

The use of immobilized Candida antarctica lipase (B570770) B has been successful in synthesizing dimethyl adipate and other adipate esters. researchgate.netnih.gov These enzymatic reactions are highly specific, minimizing the formation of byproducts. google.com The reaction rate in biocatalytic systems is influenced by parameters such as temperature, enzyme concentration, and substrate molar ratio. nih.gov

The synthesis of this compound from adipic acid and cetyl alcohol is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. chemistrytalk.orgvaia.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

In the context of enzymatic catalysis, the kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism. nih.govmdpi.comdiva-portal.org In this model, the lipase first reacts with the acyl donor (adipic acid) to form an acyl-enzyme intermediate, releasing the first product (water). mdpi.comdiva-portal.org The second substrate (cetyl alcohol) then binds to the acyl-enzyme complex, leading to the formation of the final ester product and regeneration of the free enzyme. mdpi.com Studies on the lipase-catalyzed synthesis of dimethyl adipate have confirmed that the reaction adheres to the Ping-Pong Bi-Bi mechanism, with inhibition by the alcohol substrate also being a factor. nih.gov

Catalytic Pathways in Diester Synthesis

Heterogeneous Catalysis

Process Optimization and Reaction Parameters

Optimizing the synthesis of this compound involves careful control of various reaction parameters to maximize yield and purity while minimizing reaction time and energy consumption. Key parameters include temperature, catalyst concentration, and the molar ratio of reactants.

For instance, in the synthesis of dioctyl adipate using a solid superacid resin catalyst, the reaction was carried out with reflux for 140 minutes. google.com After the reaction, the catalyst and ester layer are separated, and excess alcohol is removed via reduced pressure distillation. google.com

In biocatalytic systems, response surface methodology (RSM) is often employed to optimize reaction conditions. For the lipase-catalyzed synthesis of adipate esters, studies have identified optimal conditions for temperature, enzyme amount, and reaction time to achieve high conversion yields. researchgate.netnih.gov For example, in the synthesis of an adipate ester in a solvent-free system, a high conversion of 95.5% was achieved at 60°C with a reaction time of 438 minutes and a low enzyme concentration. researchgate.net

The table below summarizes key reaction parameters and their typical ranges for different catalytic systems in adipate ester synthesis.

| Parameter | Homogeneous Catalysis | Heterogeneous Catalysis | Biocatalysis |

| Temperature | Typically elevated with reflux wvu.edu | 170-175 °C (for dioctyl adipate) researchgate.net | 50-60 °C google.comresearchgate.net |

| Catalyst Conc. | 1% of the weight of adipic acid (H₂SO₄) orgsyn.org | 1.1% of total reactant mass (SnO on activated carbon fiber) researchgate.net | 2.5% w/w of reactants (immobilized lipase) researchgate.net |

| Reactant Ratio (Alcohol:Acid) | 3:1 (Ethanol:Adipic Acid) orgsyn.org | 3.3:1 (2-Ethylhexanol:Adipic Acid) researchgate.net | 1:2 to 1:6 (Alcohol:Adipic Acid) google.com |

| Reaction Time | 3-4 hours wvu.edu | 120 minutes researchgate.net | 438 minutes researchgate.net |

Influence of Molar Ratios and Reactant Concentration

The molar ratio of reactants, specifically the alcohol to dicarboxylic acid, is a critical parameter in the synthesis of adipate esters. In the enzymatic synthesis of adipate esters, for example, the molar ratio of alcohol to adipic acid significantly impacts the conversion yield. Research on the synthesis of various adipate esters has shown that an excess of the alcohol reactant often drives the reaction equilibrium towards the product side, thereby increasing the yield. For instance, in the synthesis of diisononyl adipate, a molar ratio of isononyl alcohol to adipic acid of 3:1 was found to be optimal. nih.gov Similarly, studies on the synthesis of dibutyl adipate have explored molar ratios of n-butanol to adipic acid ranging from 20:1 to 45:1. google.com

The concentration of reactants also plays a crucial role. Higher concentrations can lead to increased reaction rates, but can also introduce challenges such as increased viscosity and potential for side reactions. In the enzymatic synthesis of dimethyl adipate, a molar ratio of methanol (B129727) to adipic acid of 12:1 was identified as optimal for achieving a high conversion yield. nih.gov The interplay between molar ratio and reactant concentration is a key area of optimization for maximizing the efficiency of this compound synthesis.

Table 1: Investigated Molar Ratios in Adipate Ester Synthesis

| Adipate Ester | Alcohol | Acid | Molar Ratio (Alcohol:Acid) | Catalyst | Reference |

|---|---|---|---|---|---|

| Diisononyl adipate | Isononyl alcohol | Adipic acid | 3:1 | Immobilized lipase | nih.gov |

| Dibutyl adipate | n-Butanol | Adipic acid | 20:1 to 45:1 | FeCl₃·6H₂O | google.com |

| Dimethyl adipate | Methanol | Adipic acid | 12:1 | Immobilized Candida antarctica lipase B | nih.gov |

Effect of Temperature and Pressure Control on Conversion and Selectivity

Temperature is a fundamental parameter in the synthesis of adipate esters, influencing both reaction rate and enzyme stability in biocatalytic processes. An increase in temperature generally accelerates the reaction by increasing the kinetic energy of the molecules. researchgate.net For the enzymatic synthesis of di(2-ethylhexyl) adipate (DEHA), increasing the temperature in the range of 35-65°C was found to improve substrate solubility and reduce viscosity, leading to a higher conversion yield. biorxiv.org However, temperatures exceeding the optimal range can lead to enzyme denaturation and reduced stability. researchgate.netbiorxiv.org For instance, in the synthesis of diisononyl adipate using an immobilized lipase, the optimal temperature was found to be 50°C. nih.gov

Pressure control, particularly the application of a vacuum, is another critical factor for driving the esterification reaction to completion. By removing water, a byproduct of the reaction, the equilibrium is shifted towards the formation of the ester. In the synthesis of diisononyl adipate, the application of a vacuum at 13.3 kPa was crucial in achieving a 100% conversion within 6 hours. nih.gov Similarly, for DEHA synthesis, a vacuum of 6.7 kPa was determined to be optimal. biorxiv.org Exceeding this optimal vacuum level can be counterproductive, as it may remove essential water required for lipase activity. biorxiv.org

Table 2: Optimal Temperature and Pressure Conditions for Adipate Ester Synthesis

| Adipate Ester | Optimal Temperature (°C) | Optimal Pressure (kPa) | Catalyst | Reference |

|---|---|---|---|---|

| Diisononyl adipate | 50 | 13.3 | Immobilized lipase | nih.gov |

| Di(2-ethylhexyl) adipate | 35-65 | 6.7 | Candida antarctica lipase | biorxiv.org |

| Dimethyl adipate | 58.5 | Not specified | Immobilized Candida antarctica lipase B | nih.gov |

Novel Energy Input Methodologies (e.g., Microwave-Assisted Synthesis)

Microwave-assisted synthesis has emerged as a promising alternative to conventional heating methods for the production of adipate esters. This technique can significantly reduce reaction times and improve esterification rates. For example, in the synthesis of dibutyl adipate using FeCl₃·6H₂O as a catalyst, microwave irradiation reduced the reaction time to 30 minutes and increased the esterification rate to 89.1%. google.com The use of microwave irradiation has also been explored in the synthesis of other organic compounds, demonstrating its potential for higher yields and shorter reaction times compared to conventional thermal methods. science.gov This methodology offers a more energy-efficient and rapid route for the synthesis of this compound.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the production of this compound is crucial for developing more sustainable and environmentally friendly processes. This involves the development of sustainable synthesis protocols, the use of renewable feedstocks, and the implementation of solvent-free reaction systems.

Development of Sustainable Synthesis Protocols

Sustainable synthesis protocols for adipate esters often involve the use of biocatalysts, such as immobilized lipases, which can operate under mild reaction conditions and be recycled for multiple uses. The enzymatic synthesis of diisononyl adipate, for example, utilizes an immobilized lipase from Thermomyces lanuginosus and allows for high conversion under optimized conditions. nih.gov The use of solid acid catalysts like Nafion, in combination with an iodide salt, has also been shown to be an effective and less corrosive system for the production of adipic acid from biomass-derived precursors, with the catalyst being easily separable and reusable. rsc.org

Utilization of Renewable Feedstocks for Adipate Precursors

A key aspect of greening the production of this compound is the replacement of petroleum-based adipic acid with precursors derived from renewable resources. Lignocellulosic biomass is a promising renewable feedstock. rsc.org Various chemo-catalytic and biological routes are being explored to convert biomass into adipic acid. ejosdr.com For instance, mucic acid, which can be derived from biomass, can be converted to adipic acid with high efficiency. bohrium.com Another approach involves the microbial fermentation of glucose using engineered Escherichia coli to produce adipic acid. vulcanchem.com Furthermore, lignin (B12514952) depolymerization can yield muconic acid, which can then be hydrogenated to adipic acid with over 90% efficiency. vulcanchem.com Petroselinic acid from Coriandrum sativum has also been identified as a potential renewable feedstock for adipic acid. abiosus.org

Solvent-Free and Environmentally Benign Reaction Systems

The development of solvent-free reaction systems is a significant step towards more environmentally benign chemical processes. The synthesis of diisononyl adipate has been successfully demonstrated in a solvent-free system using an immobilized lipase, achieving 100% conversion. nih.gov Similarly, the enzymatic polycondensation of 1,6-hexanediol (B165255) and diethyl adipate has been studied under both solvent and bulk (solvent-free) conditions, with enzyme loading being a key factor in the bulk system. mdpi.com These solvent-free approaches minimize waste and the environmental impact associated with the use of organic solvents.

Sophisticated Analytical and Spectroscopic Characterization of Dicetyl Adipate

Structural Elucidation Techniques

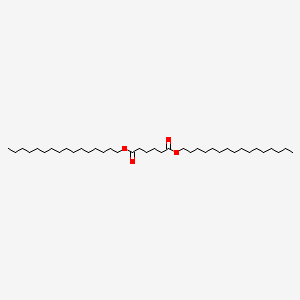

The precise molecular structure of dicetyl adipate (B1204190) is confirmed using a combination of spectroscopic methods that probe the compound's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular architecture of organic compounds. nih.gov For dicetyl adipate, both ¹H (proton) and ¹³C NMR provide unambiguous evidence of its structure by identifying the different chemical environments of the hydrogen and carbon atoms.

Due to the molecule's symmetry, the NMR spectra are relatively straightforward. The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons in the cetyl chains and the adipate backbone. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, from the carbonyl carbons of the ester groups to the various methylene (B1212753) carbons in the long alkyl chains. savemyexams.comlibretexts.org While direct experimental spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on data from analogous long-chain esters and fundamental principles. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is generated based on established chemical shift ranges for similar functional groups and structures. savemyexams.comcarlroth.comlibretexts.orgyoutube.com

| Atom Type | Structural Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl | C=O | - | ~173 |

| Methylene (alpha to O) | -O-CH₂ -(CH₂)₁₄-CH₃ | ~4.05 (triplet) | ~65 |

| Methylene (alpha to C=O) | -CO-CH₂ -CH₂- | ~2.29 (triplet) | ~34 |

| Methylene (beta to C=O) | -CO-CH₂-CH₂ - | ~1.65 (quintet) | ~25 |

| Methylene (beta to O) | -O-CH₂-CH₂ -(CH₂)₁₃-CH₃ | ~1.61 (quintet) | ~29 |

| Methylene Chain | -(CH₂)₁₂- | ~1.26 (broad singlet) | ~22-32 |

| Terminal Methyl | -CH₃ | ~0.88 (triplet) | ~14 |

Infrared (IR) and Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. specac.com For this compound, both traditional IR and Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) spectroscopy are employed to confirm its identity and assess purity. mdpi.com The spectrum is dominated by absorptions characteristic of a long-chain aliphatic ester. spectroscopyonline.com

The most prominent feature is the strong absorption band from the carbonyl (C=O) stretch of the ester group. libretexts.orglibretexts.org Additionally, strong bands corresponding to the C-O stretching vibrations of the ester linkage are clearly visible. spectroscopyonline.com The long cetyl chains give rise to intense C-H stretching and bending vibrations. The absence of a broad O-H stretching band (typically found around 3300 cm⁻¹) confirms the complete esterification of the adipic acid starting material. researchgate.netresearchgate.net

Table 2: Characteristic IR and ATR-FTIR Absorption Bands for this compound This table is based on typical vibrational frequencies for long-chain aliphatic esters. spectroscopyonline.comlibretexts.orglibretexts.orgresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1750–1735 | Strong |

| Asymmetric CH₂ Stretch | Alkyl Chain | 2915–2925 | Strong |

| Symmetric CH₂ Stretch | Alkyl Chain | 2845–2855 | Strong |

| CH₂ Bending (Scissoring) | Alkyl Chain | 1475–1465 | Medium |

| C-C-O Asymmetric Stretch | Ester | 1250–1160 | Strong |

| O-C-C Asymmetric Stretch | Ester | 1170–1100 | Strong |

| CH₂ Rocking | Long Alkyl Chain (n≥4) | 725–720 | Medium |

Chromatographic Methodologies for Purity and Compositional Analysis

Chromatographic techniques are indispensable for separating this compound from impurities, unreacted starting materials, or other components in a complex mixture, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds. It is well-suited for determining the purity of this compound and for identifying and quantifying it in various matrices. The sample is first vaporized and separated on a GC column, typically a non-polar or medium-polarity capillary column, based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.

For quantitative analysis, the MS is often operated in Single Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. specac.com Sample preparation may involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components. nih.gov

Table 3: Typical GC-MS Parameters for Adipate Ester Analysis This table summarizes conditions often used for the analysis of adipate plasticizers. specac.com

| Parameter | Typical Setting |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial temp ~60-100°C, ramp at 10-30°C/min to ~300-320°C, hold |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan or Single Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) Techniques

For non-volatile compounds or those that are thermally unstable, High-Performance Liquid Chromatography (HPLC) is the chromatographic method of choice. researchgate.net Given its high molecular weight and low volatility, HPLC is a suitable alternative to GC for the analysis of this compound.

Due to the non-polar nature of the molecule, reversed-phase HPLC (RP-HPLC) with a C18 or C8 column and a mobile phase consisting of solvents like acetonitrile, methanol (B129727), and water could be employed. However, because this compound lacks a strong UV chromophore, detection can be challenging with standard UV-Vis detectors. More universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are highly effective for this type of compound. rsc.org Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides both high sensitivity and structural confirmation. chemicalbook.com

Table 4: Potential HPLC Methodologies for this compound Analysis This table outlines possible conditions for analyzing non-volatile lipids like this compound. rsc.org

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Silica, Diol | C18, C8 |

| Mobile Phase | Hexane/Isopropanol gradient | Acetonitrile/Water or Methanol/Water gradient |

| Detector | ELSD, CAD, MS | ELSD, CAD, MS |

| Application | Separation from other lipids, stability studies | Purity analysis, quantification in formulations |

Advancements in Two-Dimensional Gas Chromatography for Complex Mixture Characterization

Comprehensive two-dimensional gas chromatography (GCxGC) represents a significant advancement in separation science, offering vastly superior resolving power compared to conventional one-dimensional GC. nih.gov This technique is particularly valuable for the characterization of complex mixtures, such as cosmetic formulations or industrial lubricants, which may contain this compound alongside hundreds of other components. chemicalbook.com

In GCxGC, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. nih.gov A typical setup for analyzing a sample containing this compound would use a non-polar primary column (separating based on boiling point) and a polar secondary column (separating based on polarity). This orthogonal separation mechanism spreads the components across a two-dimensional plane, resolving compounds that would otherwise co-elute in a single-column system. chemicalbook.com This allows for the unambiguous identification and quantification of trace components and provides structured chromatograms where chemically similar compounds group together, simplifying identification. mdpi.com

Thermal Analysis for Phase Transitions and Structural Stability

Thermal analysis techniques are crucial in characterizing the physicochemical properties of materials like this compound, providing insights into its phase behavior and thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful methods to determine thermal transitions and decomposition profiles, which are critical for understanding the material's behavior under varying temperature conditions.

Differential Scanning Calorimetry (DSC) for Glass Transition and Crystallization Behavior

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying thermal events such as glass transitions, crystallization, and melting. For long-chain diesters like this compound (dihexadecyl adipate), DSC analysis reveals key information about their phase transitions.

Research on DTA and DOA has shown that these materials exhibit clear melting and crystallization peaks in DSC thermograms, characteristic of solid-liquid phase change materials (PCMs). cumhuriyet.edu.trcumhuriyet.edu.tr The melting temperature and the enthalpy of fusion are key parameters determined from the endothermic peak on heating. The crystallization behavior is observed as an exothermic peak upon cooling.

A study on similar long-chain fatty acid esters has established a relationship between the length of the alkyl chain and the melting point, where the melting point generally increases with the number of carbon atoms in the fatty alcohol moiety. akjournals.com Based on the data for DTA and DOA, the melting temperature and enthalpy of fusion for this compound can be estimated.

Table 1: DSC Data for Long-Chain Adipate Diesters

| Compound Name | Abbreviation | Melting Temperature (°C) | Enthalpy of Fusion (J/g) |

|---|---|---|---|

| Ditetradecyl adipate | DTA | 44 | 142.4 |

| Dioctadecyl adipate | DOA | 60 | 186.2 |

Data sourced from a study on long-chain diesters of adipic acid as phase change materials. cumhuriyet.edu.trcumhuriyet.edu.tr

Given the trends observed, the melting point of this compound is expected to be between 44 °C and 60 °C. The glass transition temperature (Tg) for such long-chain aliphatic esters is typically well below their melting point and may not always be prominently observed in standard DSC scans, as the crystalline nature of the material can mask this subtle transition. The crystallization of these materials upon cooling is a critical characteristic, particularly for applications in thermal energy storage, and is readily identifiable by the exothermic peak in the DSC curve. cumhuriyet.edu.tr

Thermogravimetric Analysis (TGA) for Thermal Decomposition Characteristics

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature in a controlled atmosphere. This is critical for determining the upper temperature limit for the processing and application of this compound.

TGA of long-chain esters typically shows a single-step decomposition process where the bulk of the material volatilizes. nih.govaston.ac.uk The onset temperature of decomposition is a key indicator of thermal stability.

Studies on the thermal stability of related adipate diesters, DTA and DOA, have been conducted. cumhuriyet.edu.trcumhuriyet.edu.tr The results indicate that these compounds are thermally stable up to high temperatures. The onset of decomposition for DTA was found to be 248.3 °C, while for DOA it was 342.5 °C. cumhuriyet.edu.tr This significant difference highlights the impact of the increasing alkyl chain length on the thermal stability of the ester.

Table 2: TGA Data for Long-Chain Adipate Diesters

| Compound Name | Abbreviation | Onset Decomposition Temperature (°C) |

|---|---|---|

| Ditetradecyl adipate | DTA | 248.3 |

| Dioctadecyl adipate | DOA | 342.5 |

Data sourced from a study on the thermal stability of long-chain diesters. cumhuriyet.edu.trcumhuriyet.edu.tr

Based on this data, the thermal decomposition temperature of this compound (dihexadecyl adipate) would be anticipated to lie between that of DTA and DOA. The TGA curve would be expected to show minimal mass loss up to its decomposition range, indicating low volatility at lower temperatures. The analysis confirms the high thermal stability of these long-chain diesters, making them suitable for applications where they might be exposed to elevated temperatures. cumhuriyet.edu.tr

Rheological Behavior and Interfacial Phenomena in Dicetyl Adipate Formulations

Investigation of Viscoelastic Properties in Polymeric Systems

The incorporation of esters like dicetyl adipate (B1204190) into polymeric systems significantly modifies their viscoelastic properties. Viscoelasticity describes a material's ability to exhibit both viscous (fluid-like) and elastic (solid-like) characteristics when subjected to deformation. thermofisher.com In polymers, these properties are crucial for both processing and final product performance. wiley.com Plasticizers, such as adipate esters, work by inserting themselves between polymer chains, reducing intermolecular forces and thereby increasing flexibility and lowering the glass transition temperature. wiley.commdpi.com

Studies on various adipate esters demonstrate their effect on viscoelasticity. For instance, in soft acrylic resins used for dental applications, the choice of adipate plasticizer has been shown to directly influence the dynamic viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), which are critical for the material's durability and function. researchgate.net While specific research targeting dicetyl adipate is limited, the principles derived from studies on analogous adipates, such as dioctyl adipate (DOA) and other dicarboxylic acid esters, provide a strong framework for understanding its behavior. mdpi.commdpi.com The addition of these esters to polymers like polyvinyl chloride (PVC) or polylactic acid (PLA) has been shown to enhance flexibility and reduce stiffness. mdpi.commdpi.com

Dynamic Shear Rheometry (DSR) and Bending Beam Rheometry (BBR) Applications

Dynamic Shear Rheometry (DSR) is a fundamental technique used to characterize the viscoelastic properties of complex fluids and semi-solids. thermofisher.com It applies an oscillatory stress or strain to a sample and measures the resulting strain or stress. This allows for the determination of the storage modulus (G'), representing the elastic (stored energy) component, and the loss modulus (G''), representing the viscous (dissipated energy) component. nih.govuc.edu

DSR is particularly relevant for formulations containing this compound, such as cosmetic creams and lotions, where rheology dictates texture, stability, and application feel. thermofisher.comresearchgate.net For example, in a patent for a lip gloss composition that lists this compound as a potential ingredient, dynamic rheometry was used to characterize the product. google.com The study measured the elastic (G') and loss (G'') moduli during a temperature cycle to determine the product's structural properties. google.com The transition temperature, where G' equals G'', is a key parameter for defining the product's behavior upon application. google.com

Bending Beam Rheometry (BBR) is another technique for assessing viscoelastic properties, specifically the flexural creep stiffness of materials at low temperatures. rilem.net It involves applying a constant load to a beam-shaped sample and measuring its deflection over time. rilem.net While BBR is a standard method for testing bituminous binders, its application to polymeric systems containing this compound is less common. rilem.net However, the principles of measuring creep stiffness under load are relevant for predicting the low-temperature performance and dimensional stability of polymers plasticized with this compound, which, like other adipates, is expected to improve low-temperature flexibility. biorxiv.orgsilverfernchemical.com

Table 1: Example of Viscoelastic Properties Measured by Dynamic Shear Rheometry for a Cosmetic Formulation

This table illustrates typical data obtained from DSR analysis of a complex fluid, similar to cosmetic emulsions that may contain this compound. The data is hypothetical, based on findings in related literature. nih.govgoogle.com

| Parameter | Value | Unit | Description |

| Storage Modulus (G') | 5000 | Pa | Represents the elastic response of the material. A higher G' indicates a more solid-like structure. |

| Loss Modulus (G'') | 1500 | Pa | Represents the viscous response. A higher G'' indicates a more fluid-like behavior. |

| Tan Delta (G''/G') | 0.3 | - | The ratio of loss to storage modulus, indicating the degree of viscoelasticity. A value < 1 signifies more elastic than viscous behavior. |

| Complex Viscosity (η*) | 850 | Pa·s | The overall resistance to flow under oscillatory shear. |

| Measurement Conditions | 1 Hz, 25°C | - | Standard frequency and temperature for testing cosmetic emulsions. |

Shear-Thinning and Shear-Thickening Behaviors

Many formulations containing polymers and emollients like this compound exhibit non-Newtonian flow behavior. Shear-thinning (or pseudoplasticity) is the most common of these behaviors, characterized by a decrease in viscosity as shear rate increases. wikipedia.org This phenomenon is highly desirable in products like creams and lotions, which should be thick in the container but spread easily upon application. The shear-thinning effect in polymer solutions and dispersions is often attributed to the alignment of polymer chains or the breakdown of particle networks under flow, which reduces resistance. wikipedia.org Formulations containing this compound, particularly in emulsion-based cosmetics, are expected to exhibit shear-thinning properties to achieve the desired sensory feel and spreadability. acs.orggoogle.com

Shear-thickening (or dilatant) behavior, an increase in viscosity with increasing shear rate, is less common in these systems. aps.org It typically occurs in highly concentrated suspensions where particles become hydrodynamically clustered under high shear, increasing flow resistance. aps.orgnih.gov While not a typical characteristic for most this compound formulations, understanding this behavior is crucial for high-speed mixing or processing operations where it could potentially occur. researchgate.net

Influence on Polymer Melt Flow Characteristics

This compound, when used as a plasticizer in thermoplastics like PVC, is expected to significantly influence the polymer's melt flow characteristics. Plasticizers increase the free volume between polymer chains, allowing them to move more easily past one another at elevated temperatures. researchgate.net This results in a lower melt viscosity and improved processability.

Studies on other adipate esters provide direct evidence of this effect. The addition of plasticizers like dioctyl adipate (DOA) or decyl butoxyethyl adipate to PVC compositions has been shown to increase the Melt Flow Rate (MFR), also known as Melt Flow Index (MFI). mdpi.com An increased MFR indicates a lower melt viscosity, which allows the polymer to be processed at lower temperatures or with less energy consumption. nih.gov For example, research on environmentally friendly adipate plasticizers demonstrated a 19–50% increase in the fluidity of PVC melts in the temperature range of 160–205 °C compared to standard plasticizers. nih.gov This improvement in flow is a critical factor for manufacturing processes such as extrusion, calendering, and injection molding. mdpi.comgoogle.com Given its chemical similarity, this compound is anticipated to function analogously, serving as a processing aid that enhances the melt flow of polymers.

Table 2: Influence of Adipate Plasticizers on the Melt Flow Rate (MFR) of PVC

This table presents data synthesized from studies on various adipate esters to illustrate the expected effect on polymer melt flow. mdpi.comnih.gov The values demonstrate the plasticizing effect of adipates on PVC.

| Plasticizer (70 phr in PVC) | MFR at 170°C (g/10 min) | MFR at 180°C (g/10 min) | MFR at 190°C (g/10 min) |

| Dioctyl Adipate (DOA) - Reference | 45 | 75 | 115 |

| Butyl Butoxyethyl Adipate | 50 | 80 | 125 |

| Decyl Butoxyethyl Adipate | 48 | 78 | 120 |

Mechanisms of Interfacial Interaction in Multicomponent Systems

In many of its applications, particularly in cosmetics and personal care products, this compound is a component of multiphase systems like emulsions. google.com Emulsions are dispersions of one immiscible liquid in another (e.g., oil-in-water), and their stability and properties are governed by interfacial phenomena. mdpi.comgoogle.com

This compound, as an oil-phase component (emollient), interacts with surfactants and emulsifiers at the oil-water interface. The mechanism of interaction involves the alignment of surface-active agents at the interface, which reduces the interfacial tension between the two phases. researchgate.net This reduction in tension facilitates the formation of smaller droplets during emulsification and helps prevent them from coalescing, thus enhancing emulsion stability. mdpi.com

Dicetyl Adipate in Advanced Formulation Science and Polymer Systems

Fundamental Principles of Plasticization by Adipate (B1204190) Esters

The primary function of an ester plasticizer is to be added to a polymer to enhance its flexibility, processability, and durability. semanticscholar.orghallstarindustrial.com Adipate esters, including dicetyl adipate, achieve this by reducing the rigidity of the polymer matrix. semanticscholar.org The effectiveness of a plasticizer is determined by its ability to lower the glass transition temperature (Tg) of the polymer, thereby expanding the temperature range in which the material exhibits a flexible, rubbery state. mdpi.com

The mechanism of how plasticizers modify polymer properties is explained by several established theories. These theories describe the molecular interactions between the plasticizer and the polymer chains.

Lubricity Theory : This early theory suggests that plasticizers function as molecular lubricants, inserting themselves between polymer chains. semanticscholar.orgmdpi.com This reduces the intermolecular friction and allows the polymer chains to slide past one another more easily, which increases the material's flexibility. mdpi.comkinampark.com

Gel Theory : This theory views the polymer as a three-dimensional gel network held together by intermolecular forces like van der Waals forces or hydrogen bonds. kinampark.com Plasticizer molecules are thought to attach to these attraction points, weakening the polymer-polymer interactions and making the network easier to deform under stress. semanticscholar.org

Mechanistic Theory : Also known as the solvation-desolvation equilibrium theory, this is a refinement of the gel theory. acs.org It agrees that plasticizers disrupt polymer-polymer attraction points, but unlike the gel theory where plasticizers are fixed, the mechanistic theory allows for the plasticizer molecules to move more freely along the polymer chains, creating a dynamic equilibrium. acs.org

Table 1: Theories of Plasticizer Action

| Theory | Core Principle | Effect on Polymer Matrix |

|---|---|---|

| Lubricity Theory | Plasticizer molecules act as lubricants between polymer chains. semanticscholar.orgmdpi.com | Reduces intermolecular friction, allowing chains to slide past each other. kinampark.com |

| Gel Theory | Plasticizer molecules attach to and weaken the polymer's 3D gel network. semanticscholar.org | Overcomes intermolecular bonding forces, allowing for easier deformation. kinampark.com |

| Free Volume Theory | Plasticizer molecules increase the empty space (free volume) within the polymer matrix. mdpi.comacs.org | Creates more room for polymer chain segments to move, increasing mobility. semanticscholar.org |

| Mechanistic Theory | A dynamic version of the gel theory where plasticizers can move along polymer chains. acs.org | Allows for a mobile solvation-desolvation process, disrupting polymer-polymer bonds. acs.org |

The compatibility between a plasticizer and a polymer is critical for creating a stable and functional material. Poor compatibility can lead to the plasticizer exuding, or "spewing," from the polymer over time. google.com Adipate esters are widely used as plasticizers for Polyvinyl Chloride (PVC) due to their ability to impart good performance at low temperatures. mdpi.commdpi.com

Polyvinyl Chloride (PVC): Adipate esters are effective at reducing the glass transition temperature of PVC. mdpi.com Studies on various adipates show they can be highly compatible with PVC, and their effectiveness can be influenced by the length of the alcohol chain. mdpi.comresearchgate.net While general-purpose adipates like Dioctyl Adipate (DOA) are common, the longer alkyl chains of this compound would be expected to yield lower volatility, a desirable trait for long-term performance and high-temperature applications. However, very long chains can sometimes reduce compatibility, and testing is crucial. google.commdpi.com

Cellulose (B213188) Resins: The compatibility of adipate esters with cellulose resins is highly dependent on the specific type of cellulose derivative. For instance, research has shown that Dioctyl Adipate (DOA) exhibits poor compatibility with cellulose acetates. google.com In contrast, DOA shows good compatibility with most cellulose acetate (B1210297) butyrates, highlighting that compatibility can vary significantly even within the same family of polymers based on their specific chemical modifications. google.com The suitability of this compound would therefore need to be evaluated based on the specific cellulose resin .

Table 2: Compatibility of Adipate Esters with Select Polymers

| Polymer | Adipate Ester Example | Compatibility Findings |

|---|---|---|

| Polyvinyl Chloride (PVC) | Alkyl butoxyethyl adipates, Dioctyl adipate (DOA) | Generally good compatibility; effectively reduces glass transition temperature. mdpi.commdpi.com |

| Cellulose Acetate | Dioctyl adipate (DOA) | Generally exhibits poor compatibility. google.com |

| Cellulose Acetate Butyrate | Dioctyl adipate (DOA) | Generally exhibits good compatibility. google.com |

| Vinylidene Resins | Diethyl adipate | Adipates with longer chains than diethyl adipate show an increased tendency to exude from the polymer. google.com |

Theories of Plasticizer Action within Polymer Matrices

Integration into Novel Polymer Blends and Composites

The principles of plasticization extend to the development of advanced polymer blends and composites. In these systems, adipate functionality can be introduced either as a discrete plasticizer molecule like this compound or as an integral part of a copolymer backbone.

Poly(butylene succinate-co-adipate) (PBSA) is a biodegradable aliphatic polyester (B1180765) that has gained attention for applications in packaging and agriculture. mdpi.commdpi.comrsc.org The adipate component is copolymerized into the polymer backbone, imparting flexibility and modifying its thermal and mechanical properties. mdpi.commdpi.com

Research into PBSA-based materials often focuses on creating blends and nanocomposites to further enhance their properties. mdpi.com

PBSA as a Plasticizer: In some formulations, high-molecular-weight PBSA itself can act as a polymeric plasticizer for more brittle polymers like polylactic acid (PLA) or polyvinyl chloride (PVC). google.com

Nanocomposites: PBSA nanocomposite films have been developed using fillers like layered double hydroxides (LDH) to improve gas barrier properties and durability for food packaging. mdpi.com Other studies have explored the use of montmorillonite (B579905) clays (B1170129) in PBSA to create multinanolayer films with reduced water permeability. researchgate.net

Green Composites: Green composites have been formulated by reinforcing a bio-based PBSA matrix with natural fibers, such as short hemp fibers. mdpi.com In these systems, other bio-based additives like dibutyl itaconate have been used as plasticizers to improve the ductility of the final composite material. mdpi.com

Table 3: Research Findings on PBSA Blends and Composites

| System | Additive/Modification | Key Findings | Application |

|---|---|---|---|

| PBSA / Hemp Fiber | Dibutyl itaconate (plasticizer) | The addition of the plasticizer resulted in a remarkable improvement in the ductility of the composites. mdpi.com | Green Composites |

| PBSA Film | Layered Double Hydroxide (LDH) | The LDH filler improved the oxygen and water vapor barrier properties and enhanced photo-durability. mdpi.com | Food Packaging |

| PBSA / PLA Blend | PBSA as polymeric plasticizer | PBSA improves the toughness and flexibility of the brittle PLA matrix. mdpi.com | Biodegradable Films |

| PBSA Film | Montmorillonite Clay | The incorporation of nanoclays in a multilayer coextrusion process improved barrier properties. researchgate.net | Packaging Films |

Poly(butylene adipate-co-terephthalate) (PBAT) is another important biodegradable copolyester known for its high flexibility and toughness, similar to low-density polyethylene. mdpi.comdntb.gov.ua It is frequently blended with stiffer biopolymers like polylactic acid (PLA) to create materials with a balanced property profile. cetjournal.itnih.gov

In PLA/PBAT blends, the inherent immiscibility of the two polymers can be a challenge. nih.govnih.gov Adipate-based plasticizers can play a crucial role in improving the flexibility and compatibility of these blends. A study on PLA/PBAT blown films found that an adipic acid ester plasticizer not only improved the flexibility of the PLA phase but also enhanced the interfacial adhesion between PLA and PBAT, leading to significantly improved tear resistance. nih.govresearchgate.net The use of plasticizers allows for the modulation of mechanical properties, making the blends suitable for applications like flexible packaging. cetjournal.it

Poly(butylene succinate-co-adipate) (PBSA) Nanocomposites and Film Applications

Role in Nanocarrier and Drug Delivery Systems

The unique chemical properties of adipate esters and related polymers make them valuable components in the design of nanocarriers for drug delivery. internationaljournalssrg.orgmdpi.com These systems are designed to improve drug solubility, control release kinetics, and target specific sites in the body. mdpi.comherontx.com

While direct studies on this compound are limited, the adipate chemical structure is a recurring theme in nanocarrier research.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Adipate esters can function as liquid or solid lipids in these systems. For instance, dibutyl adipate is used to create amorphous, non-recrystallizing NLCs. nih.gov These amorphous carriers are advantageous because they can prevent the expulsion of the encapsulated drug during storage. nih.gov The long, saturated chains of this compound make it a candidate for use as a solid lipid in the formulation of SLNs or NLCs, potentially offering good stability and controlled release for lipophilic drugs.

Polymeric Nanoparticles: Polymers containing adipate linkages are being extensively explored for drug delivery. Poly(glycerol adipate) (PGA) and its variants, such as poly(diglycerol adipate) (PDGA), are biodegradable and biocompatible polyesters that can self-assemble into nanoparticles. researchgate.netmdpi.comnih.gov These polymers offer a scaffold for drug encapsulation and can be chemically modified to tune their properties. researchgate.netmdpi.com For example, blending PGA with PLLA has been used to create nanostructured carriers for hepatoprotective agents. mdpi.com Similarly, copolymers involving poly(propylene adipate) have been synthesized to create safe and biodegradable nanocarriers. dovepress.com

Table 4: Adipate-Based Compounds in Nanocarrier Systems

| Compound/System | Type of Nanocarrier | Role of Adipate Component |

|---|---|---|

| Dibutyl Adipate | Nanostructured Lipid Carrier (NLC) | Forms an amorphous lipid matrix that prevents drug expulsion during storage. nih.gov |

| Poly(glycerol adipate) (PGA) | Polymeric Nanoparticle | A biodegradable and functionalizable polymer backbone that self-assembles into nanoparticles for drug encapsulation. researchgate.netmdpi.comnih.gov |

| Poly(propylene adipate) | Polymeric Nanoparticle | Used to synthesize a biodegradable copolymer for creating nanocarriers with low cytotoxicity. dovepress.com |

| Poly(diglycerol adipate) (PDGA) | Polymeric Nanoparticle | A more hydrophilic variant of PGA investigated for its self-assembly and drug-loading capabilities. researchgate.netnih.gov |

Preparation of Adipate-based Nanoparticles (e.g., Polyglycerol Adipate)

The synthesis of adipate-based nanoparticles, particularly those derived from polyglycerol adipate (PGA), leverages the polymer's inherent self-assembly properties. mdpi.com PGA is an amphiphilic, biodegradable polyester that can be synthesized enzymatically, offering a high degree of control over the final product. mdpi.comucl.ac.uk This enzymatic polymerization avoids the use of metal catalysts, thus reducing the risk of toxic metal contaminants in the final formulation. ucl.ac.uk

A prevalent method for preparing these nanoparticles is nanoprecipitation , also known as the solvent displacement or interfacial deposition method. mdpi.comtandfonline.com In this technique, a polymer such as PGA is first dissolved in a water-miscible organic solvent like tetrahydrofuran (B95107) (THF) or acetone. mdpi.comtandfonline.comnih.gov This organic solution is then introduced dropwise into an aqueous phase (typically distilled water) under continuous, mild stirring. mdpi.comnih.gov The rapid diffusion of the solvent into the water causes the polymer to precipitate, forming nanoparticles. nih.gov The organic solvent is subsequently removed by evaporation, often by leaving the dispersion to stir overnight. mdpi.comtandfonline.com

A key advantage of PGA is its ability to self-assemble into stable nanoparticles in an aqueous environment without the need for surfactants, owing to its well-balanced amphiphilicity. mdpi.combrieflands.com However, in some cases, stabilizers like Pluronic F127 are used to prevent agglomeration, especially after purification steps like centrifugation. chemrxiv.orgchemrxiv.org For instance, nanoparticles of poly(butylene adipate-co-dilinoleic adipate) (PBA-DLA) initially formed at around 200 nm but tended to agglomerate after purification; the addition of Pluronic F127 yielded stable nanoparticles with a hydrodynamic diameter of approximately 149 nm. chemrxiv.orgchemrxiv.org

The preparation process can be adapted to create blended or modified nanoparticles. For example, nanoparticles have been successfully prepared from blends of poly-l-lactide (PLLA) and PGA to combine the properties of both polymers. mdpi.com Furthermore, the PGA backbone, which contains available hydroxyl groups, can be functionalized through simple chemistry, such as grafting with molecules like tocopherol, cholesterol, or N-acetyl-tryptophan, to modulate the physicochemical properties of the resulting nanoparticles. nih.govmdpi.comddl-conference.com

Encapsulation Efficiency and Release Kinetics in Advanced Formulations

The ability of adipate-based nanoparticles to effectively encapsulate therapeutic agents and control their release is central to their application in advanced formulations. Encapsulation efficiency (EE) and drug loading (DL) are influenced by several factors, including the physicochemical properties of the polymer and the drug, as well as the preparation method. researchgate.netmdpi.com

For poly(glycerol adipate) (PGA) systems, the degree of polymer modification plays a crucial role. Studies with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) sodium salt (IBU-Na) showed that as the lipophilicity of the PGA polymer increased (through greater acyl substitution), the drug loading and encapsulation efficiency also increased. researchgate.net For instance, the DL of IBU-Na rose from 1.06% in unmodified PGA nanoparticles to 1.96% in fully acylated PGA nanoparticles. researchgate.net Similarly, in studies with α-tocopherol (vitamin E) loaded into poly(butylene adipate-co-dilinoleic adipate) (PBA-DLA) nanoparticles, the highest encapsulation efficiency of 74% was achieved at a specific drug concentration (5 mg/ml), with efficiency dropping at both lower and higher concentrations. chemrxiv.orgvot.pl

The nature of the drug-polymer interaction is a key determinant of encapsulation success. tandfonline.com Strong interactions between the drug and the polymer matrix can lead to higher drug incorporation. researchgate.net Multiscale modeling has been employed to understand these interactions and predict how polymer variants affect drug encapsulation, showing agreement with experimental trends. worktribe.com

Drug release kinetics from these nanoparticle systems can be tailored. mdpi.com The release mechanism is often complex, involving more than just simple diffusion. plos.org In many polymeric systems, the release profile does not follow a simple zero-order or first-order model but is better described by models like the Korsmeyer-Peppas, which accounts for non-Fickian diffusion or when multiple release phenomena are involved. plos.org The release can be modulated by altering the polymer's composition. For example, by grafting polycaprolactone (B3415563) (PCL) arms of varying lengths onto a PGA backbone, it was possible to tune the release of usnic acid from a burst, anomalous release to a zero-order, erosion-controlled mechanism. mdpi.com The rate of drug release is a critical parameter that can directly impact the therapeutic efficacy and toxicity of the formulation. rsc.org Evaluating the true release kinetics often requires specialized methods, such as numerical deconvolution, to distinguish the actual release from the nanoparticles from the diffusion across dialysis membranes used in testing. nih.gov

| Polymer System | Encapsulated Drug | Encapsulation Efficiency (EE%) | Reference |

|---|---|---|---|

| Poly(butylene adipate-co-dilinoleic adipate) (PBA-DLA) | α-Tocopherol (Vitamin E) | 48% - 74% | chemrxiv.org |

| Poly(glycerol adipate-co-ω-pentadecalactone) | α-Chymotrypsin | ~10.3% | |

| Acylated Poly(glycerol adipate) (PGA) | Ibuprofen Sodium Salt | Varies with acylation (DL from 1.06% to 1.96%) | researchgate.net |

| PGA-Cholesterol Grafted | SN-38 | Higher loading than PGA-Tocopherol | mdpi.com |

Biocompatibility and Cellular Interactions of Advanced Formulations

The biocompatibility of adipate-based nanoparticles is a cornerstone of their suitability for biomedical applications. nih.gov Extensive in vitro studies have demonstrated that these advanced formulations generally exhibit low toxicity and are well-tolerated by various cell lines. ucl.ac.uk Poly(glycerol adipate) (PGA) and its derivatives, in particular, have been shown to be biodegradable and biocompatible. mdpi.com

Cytotoxicity assays are a primary method for evaluating biocompatibility. Studies using stearoyl-modified PGA nanoparticles on HepG2 cells (a human liver cancer cell line) found the nanoparticles to be nontoxic. researchgate.net In fact, an increase in metabolic activity and cell proliferation was observed after a 24-hour incubation period. researchgate.net Similarly, nanoparticles made from a blend of PLLA and PGA were shown to decrease the inherent cytotoxicity of usnic acid towards HepG2 cells, highlighting the carrier's protective potential. mdpi.com In another study, PGA nanoparticles grafted with tocopherol (PGA-TOC) or cholesterol (PGA-CHO) showed differential effects; PGA-CHO had minimal impact on cancer and normal cell growth, while PGA-TOC reduced the proliferation of MDA-MB-231 cancer cells but enhanced the proliferation of normal primary dermal fibroblasts in certain concentrations. mdpi.com

Cellular interaction and uptake are critical parameters for drug delivery. The uptake of PGA nanoparticles is a dose- and time-dependent process. mdpi.comnih.gov For instance, the uptake of coumarin-6-labeled PGA-CHO and PGA-TOC nanoparticles by MDA-MB-231 cells increased with both concentration and incubation time. mdpi.com Studies using 3D tumor models have revealed that cancer cells show a significantly higher level of endocytic uptake of PGA nanoparticles compared to normal brain cells, suggesting a potential for targeted delivery. nih.gov The surface properties and size of the nanoparticles are known to influence their uptake by cancer cells. mdpi.com

Stability and Durability of Formulated Systems

Thermal Stability of Adipate-Containing Formulations

TGA measures the change in mass of a material as a function of temperature, indicating its decomposition temperature. For a di-mannitol adipate ester-based zinc metal alkoxide (DMAE-Zn) designed as a thermal stabilizer for PVC, TGA confirmed a high decomposition temperature, making it suitable for its intended application. mdpi.comx-mol.net The thermal degradation of copolymers based on poly(adipic anhydride) and D-mannitol was shown to proceed in multiple stages. mdpi.com The introduction of D-mannitol as a branching agent improved thermal stability, with a 20% D-mannitol content leading to a significant increase in the maximum decomposition temperature (Tmax). mdpi.com This enhancement is attributed to the formation of ester groups, which are more thermally stable than the anhydride (B1165640) groups in the original polymer backbone. mdpi.com

DSC is used to determine thermal transitions like the glass transition temperature (Tg) and melting point (Tm). The Tg is particularly important for polymers used in drug delivery, as it affects the physical state and stability of nanoparticles. ddl-conference.com For pulmonary drug delivery applications, a high Tg is desirable to enable the formulation of nanoparticles into stable, inhalable dry powders. ddl-conference.com Modification of PGA by coupling it with N-acetyl-tryptophan (NAT) successfully produced solid polymers with Tg values above 40°C, with the Tg showing a positive correlation with the percentage of NAT substitution. ddl-conference.com In another example, a DMAE-Zn stabilizer showed a melting point of 154.4 °C, which is below the typical processing temperature of PVC (180 °C), ensuring good compatibility and dispersion within the polymer matrix during manufacturing. mdpi.com

| Material | Analysis Method | Key Finding | Reference |

|---|---|---|---|

| Di-mannitol adipate ester-based zinc metal alkoxide (DMAE-Zn) | TGA/DTA | High decomposition temperature; Melting point of 154.4 °C. | mdpi.com |

| Poly(adipic anhydride-co-mannitol adipate) | TGA/DTG | Thermal stability increases with mannitol (B672) content (up to 20%). | mdpi.com |

| PGA modified with N-acetyl-tryptophan (PGA-NAT) | DSC | Glass transition temperature (Tg) > 40°C, correlating with NAT %. | ddl-conference.com |

| Poly(butylene adipate-co-terephthalate) (PBAT) | DSC | Used to erase prior thermal history and analyze crystallinity. | nih.gov |

Photo-aging Stability and Degradation Modulation

The durability of polymer systems, especially those containing adipate esters, is significantly impacted by their resistance to photo-aging caused by exposure to ultraviolet (UV) radiation. kinampark.com Adipate plasticizers are known to provide good UV stability in polymers like PVC. lanxess.com However, polymers such as poly(butylene adipate-co-terephthalate) (PBAT) are susceptible to UV degradation because of photosensitive aromatic rings and carbonyl groups in their structure. nih.gov

The degradation process often involves photo-oxidation and hydrolysis. europa.euresearchgate.net For polyurethane (PUR) esters, degradation is more sensitive to humid conditions due to hydrolysis, whereas PUR ethers degrade primarily via photo-oxidation. europa.eu Upon UV irradiation, ester groups can undergo chain scission, and aromatic rings can be oxidized, leading to yellowing and a decline in mechanical properties. mdpi.com The formation of products like conjugated carbonyl groups can be monitored using FT-IR spectroscopy, with the "Carbonyl Index" serving as a quantitative measure of the degree of aging. nih.govmdpi.com

The stability of these formulations can be modulated in several ways. One approach is to chemically bond UV-stabilizing moieties directly into the polymer chain. nih.gov This method was shown to be highly effective for PBAT, creating a UV-stable polymer that maintained 67.1% of its tensile strength after accelerated aging, whereas conventional PBAT blends with small-molecule stabilizers lost their protection when the stabilizer leached out. nih.gov The addition of fillers can also enhance photostability. Incorporating organically modified layered zinc phenylphosphonate (B1237145) into PBAT composites retarded photodegradation due to the filler's ability to reflect UV radiation. mdpi.com

Environmental Fate and Ecotoxicological Research of Adipate Diesters

Biodegradation Pathways and Mechanisms in Environmental Media

The breakdown of adipate (B1204190) diesters in the environment is primarily a biological process driven by microorganisms.

The principal mechanism for the biodegradation of adipate diesters is the sequential hydrolysis of their ester bonds. nih.govmdpi.com This process is initiated by microbial enzymes, such as esterases and lipases, which break down the diester into a monoester of adipic acid. nih.govciiq.org This initial step is followed by further hydrolysis of the monoester to yield adipic acid and the corresponding alcohol. nih.govmdpi.com

For instance, studies on alkyl butoxyethyl adipates have identified adipic acid, butoxyethanol, and the associated aliphatic alcohols (e.g., butanol, hexanol, octanol, and decanol) as metabolites. nih.gov Similarly, the biodegradation of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a related plasticizer, proceeds through its monoester, mono(2-ethylhexyl) phthalate (MEHP), and subsequently to phthalic acid and alcohol. mdpi.cominformaticsjournals.co.in This de-esterification pathway is a common feature in the microbial degradation of such compounds. iwaponline.com The resulting adipic acid and alcohols can then be utilized by microorganisms as carbon sources, eventually being mineralized to carbon dioxide and water under aerobic conditions. biorxiv.orgnih.govresearchgate.net

Research has identified various microorganisms capable of degrading adipate and related esters, including bacterial genera such as Rhodococcus, Gordonia, Pseudomonas, and Achromobacter. ciiq.orgmdpi.comiwaponline.comnih.gov

Several factors influence the rate at which adipate diesters biodegrade in the environment.

Molecular Structure: The length of the alcohol chain in the diester molecule is a critical factor. nih.govmdpi.com Longer chains can limit the rate of degradation, likely due to difficulties in the molecule penetrating the cell membranes of microorganisms. nih.gov This results in a slower rate of hydrolysis. nih.govmdpi.com

Molecular Weight: Higher molecular weight and branching in polymeric plasticizers can lead to increased resistance to migration and hydrolysis. Conversely, low molecular weight oligomers are generally more susceptible to hydrolysis. nih.govresearchgate.net

Polymer Crystallinity: For plasticizers within a polymer matrix, the crystallinity of the polymer can affect the degradation rate. Microorganisms more easily assimilate amorphous regions of a polymer. nih.govmdpi.com

Environmental Conditions: Abiotic factors play a significant role. nih.gov Temperature, pH, moisture, and nutrient availability all impact microbial activity and, consequently, the rate of biodegradation. rsc.orgmdpi.com For example, the degradation of poly(butylene adipate-co-terephthalate) (PBAT) is enhanced at higher temperatures. rsc.org

Microbial Degradation Processes

Migration Studies from Polymeric Materials into Environmental Compartments

The migration of adipate plasticizers from polymeric materials like PVC is a key pathway for their entry into environmental compartments. mdpi.com This process is governed by physical chemistry principles and can be influenced by external factors.

The movement of plasticizers from a polymer to a contact medium (e.g., food, water, or soil) is a diffusion-controlled process. The rate of migration depends on factors such as the type of polymer, the concentration of the plasticizer, the nature of the contact medium (e.g., fat content), contact time, and temperature. nih.govsemanticscholar.org

Studies on di(2-ethylhexyl) adipate (DEHA) migration from PVC films into various types of cheese showed that equilibrium was approached after approximately 100 to 150 hours of contact, with the amount of migration being dependent on the fat and moisture content of the cheese. nih.gov In another study, the migration of DEHA from PVC film into sea bream and rainbow trout fillets was also investigated, with equilibrium migration values being reached over time. proquest.com The diffusion coefficients for plasticizer migration can be calculated using mathematical models to quantify this process. proquest.comscispace.comscientific.net

The table below summarizes findings on the migration of DEHA and a polymeric plasticizer into various foods from different PVC films.

Table 1: Migration of Plasticizers from PVC Film into Foods

Data adapted from a study comparing conventional DEHA-plasticized film, a thinner film with reduced DEHA, and films with polymeric plasticizer.| Food Type | Conventional Film (DEHA mg/kg) | Reduced DEHA Film (DEHA mg/kg) | Polymeric Plasticizer Film (mg/kg) |

|---|---|---|---|

| Cheese | 150 | 88 | 7 |

| Sponge Cake | 27 | 16 | 3 |

| Cooked Meat | 140 | 66 | 11 |

| Microwaved Fish in Oil | 450 | 230 | 54 |

External factors, such as ionizing radiation used for sterilization, can significantly influence the migration of plasticizers. Research shows that gamma radiation can alter the polymer structure, leading to increased plasticizer migration. ekb.eg

Ionizing radiation can cause both chain scission and cross-linking of the polymer chains. researchgate.net At high doses (e.g., 25 kGy), gamma radiation has been shown to produce a statistically significant increase in the migration of plasticizers like acetyl tributyl citrate (B86180) (ATBC) and DEHA. researchgate.netresearchgate.net This is often attributed to radiolysis reactions, which can create lower molecular weight products that have higher mobility within the polymer matrix. ekb.eg

For example, one study found that irradiating PVC films with a 25 kGy dose significantly increased the diffusion coefficient of DEHP. scispace.comscientific.net Another study noted that while low-dose gamma radiation (4 and 9 kGy) had no significant effect on DEHA migration into chicken meat and olive oil, high-dose electron beam radiation did increase migration. researchgate.net The impact of radiation can depend on the dose, the type of polymer, the specific plasticizer, and the contact medium. ekb.egresearchgate.net

Diffusion Kinetics and Equilibrium Partitioning

Advanced Ecological Impact Assessment Methodologies

Assessing the ecological impact of adipate diesters and their degradation products requires a range of methodologies beyond simple chemical analysis.

Biotesting: Ecotoxicological control using biotesting provides a way to evaluate and predict the impact of these compounds on biological systems. mdpi.com Phytotesting, which involves observing the growth of plants in soil containing the substance, is one such method used to assess the environmental safety of newly synthesized adipate plasticizers. nih.govmdpi.com

Fungal and Microbial Resistance Tests: The ability of a compound to serve as a nutrient source for microorganisms can be evaluated through fungal resistance tests and biodegradation studies in controlled environments like soil or activated sludge. nih.govmdpi.com These tests help determine if the plasticizers can be readily broken down by environmental microbes and whether they form stable, toxic metabolites. nih.gov

Chromatography and Spectroscopy: Advanced analytical techniques are crucial for identifying and quantifying parent compounds and their metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify degradation products like adipic acid and various oligomers. diva-portal.org High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography can track the disappearance of the parent plasticizer and the formation of smaller oligomers during hydrolysis. mdpi.comresearchgate.net

In Silico and QSAR Models: Computational tools are increasingly used to predict the toxicological properties of chemicals. Quantitative Structure-Activity Relationship (QSAR) models, such as the Sarpy/IRFMN model for fish acute toxicity, can be used as alternative methods to experimental ecotoxicity tests to assess environmental hazards. nih.gov

These integrated methodologies, combining chemical, biological, and computational approaches, provide a more comprehensive assessment of the ecological risks associated with adipate diesters.

Future Research Directions and Emerging Applications

Advances in Sustainable Synthesis and Biorefining for Dicetyl Adipate (B1204190)

The future of dicetyl adipate production is increasingly tied to the development of sustainable and environmentally friendly manufacturing processes. Traditional synthesis relies on the esterification of adipic acid with cetyl alcohol, often using fossil-fuel-derived precursors. vulcanchem.com However, significant research is underway to transition towards bio-based feedstocks and greener catalytic systems, aligning with the principles of a circular economy. biorxiv.org

A key area of innovation is the bio-based production of adipic acid, a primary building block for this compound. biorxiv.org Researchers are exploring the use of lignocellulosic biomass, a readily available and renewable resource, as a starting material. rsc.orgresearchgate.net One promising pathway involves the conversion of biomass-derived mucic acid to adipates. rsc.orgosti.gov This can be achieved through a one-step deoxydehydration (DODH) and catalytic transfer hydrogenation (CTH) process using a heterogeneous, bifunctional catalyst like Ir-ReOx/C. rsc.orgosti.gov This method is advantageous as it operates without the need for high-pressure hydrogen or harsh chemical additives. osti.gov

Another innovative approach focuses on microbial fermentation. vulcanchem.com Engineered strains of Escherichia coli have been shown to produce adipic acid from glucose with high titers. vulcanchem.combiorxiv.orgresearchgate.net This "reverse adipate degradation pathway" (RADP) offers a direct route from simple sugars to a key chemical intermediate. biorxiv.orgresearchgate.net Furthermore, the enzymatic esterification of this bio-adipic acid using immobilized lipases, such as from Candida antarctica, presents a greener alternative to traditional chemical catalysis. biorxiv.orgresearchgate.net This enzymatic process can achieve high conversion rates in solvent-free systems, further enhancing its sustainability profile. biorxiv.orgresearchgate.net

The integration of these bio-based synthesis routes into biorefinery concepts is a critical step towards industrial-scale sustainable production. researchgate.netresearchgate.netpolimi.it Biorefineries aim to utilize all components of biomass, co-producing fuels and a variety of value-added chemicals, including adipic acid and its esters. researchgate.net This integrated approach not only improves the economic viability of bio-based chemicals but also maximizes the utilization of renewable resources and reduces greenhouse gas emissions. researchgate.net

The table below summarizes key research findings in the sustainable synthesis of adipate esters.

| Feedstock | Conversion Process | Key Catalysts/Microorganisms | Product | Reported Yield/Titer | Reference |

| Glucose | Microbial Fermentation (RADP) | Engineered Escherichia coli | Adipic Acid | 68 g/L | biorxiv.org, researchgate.net |

| Mucic Acid | Deoxydehydration & Catalytic Transfer Hydrogenation | Ir-ReOx/C | Adipates | 63% | rsc.org, osti.gov |

| Adipic Acid & 2-ethylhexanol | Enzymatic Esterification | Immobilized Candida antarctica lipase (B570770) | Di(2-ethylhexyl) adipate (DEHA) | 100 mol% conversion | biorxiv.org, researchgate.net |

| Dimethyl Adipate & Isooctanol | Transesterification | Titanium Adipate | Diisooctyl Adipate (DOA) | 94.23% | rsc.org |

Integration into High-Performance Advanced Materials

This compound's role as a plasticizer is well-established, but future research is focused on its integration into high-performance and advanced materials. ontosight.ai Its inherent properties, such as enhancing flexibility and durability, make it a valuable component in the development of novel polymer blends and composites. ontosight.aispecialchem.com

One significant area of application is in bio-based and biodegradable polymers. For instance, the incorporation of adipate esters into poly(lactic acid) (PLA) and thermoplastic starch (TPS) blends has been shown to improve their mechanical properties and processability. researchgate.net Plasticizers like diethyl adipate can significantly increase the elongation of PLA/TPS sheets, making them more flexible and suitable for a wider range of applications. researchgate.net This is crucial for the development of sustainable packaging materials that can compete with traditional plastics.

The versatility of adipate esters extends to their use in various polymer systems, including polyvinyl chloride (PVC), where they are used to improve low-temperature performance and resistance to UV light. nih.govexxonmobilchemical.com Research into novel adipate esters, such as butyl phenoxyethyl adipate, has demonstrated good compatibility with PVC and high thermal stability, offering potential as an environmentally friendly alternative to traditional plasticizers like dioctyl phthalate (B1215562) (DOP). nih.gov

Furthermore, the synthesis of copolyesters containing adipate units is a promising avenue for creating materials with tailored properties. Bio-based unsaturated poly(butylene adipate-co-butylene itaconate) (PBABI) copolyesters, for example, exhibit a range of thermal and mechanical properties depending on the comonomer ratio. mdpi.com The inclusion of modifiers like pentaerythritol (B129877) can further enhance these properties, leading to materials with potential applications in advanced manufacturing and specialty products. mdpi.com

The table below highlights the effects of adipate esters on the properties of various polymers.